7-Fluoro-3-(trifluoromethyl)benzofuran
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Overview
Description
Scientific Research Applications
Neuroimaging and Sigma Receptor Ligands
A study by Maestrup et al. (2009) evaluated spirocyclic 3-(3-fluoropropyl)-2-benzofurans as sigma1 receptor ligands for neuroimaging with positron emission tomography (PET). The research found that the N-benzyl derivative showed extraordinarily high sigma(1) receptor affinity and excellent selectivity, indicating potential for neuroimaging applications in diagnosing and studying neurological diseases (Maestrup et al., 2009).
Antitumor Activity
Saito et al. (1999) investigated synthetic benzamide derivatives, including MS-27-275, for their ability to inhibit histone deacetylase (HDA), showing marked in vivo antitumor activity against human tumors. This study illustrates the potential of benzofuran derivatives in developing novel chemotherapeutic strategies for cancers (Saito et al., 1999).
Fluorescence Indicators and Fluorogenic Reagents
Minta and Tsien (1989) synthesized fluorescent indicators sensitive to cytosolic concentrations of free Na+, which include benzofurans linked to isophthalate groups, highlighting the application in biological imaging and sodium ion detection (Minta & Tsien, 1989). Additionally, Uchiyama et al. (2001) developed a fluorogenic reagent for carboxylic acids based on a benzofurazan structure, enhancing analytical methodologies for detecting carboxylic acids (Uchiyama et al., 2001).
Trifluoromethylation and Aromatic Modifications
Tomashenko and Grushin (2011) discussed the importance of fluorinated organic compounds, particularly trifluoromethylated aromatics, in various applications, including pharmaceuticals and agrochemicals. Their review emphasizes the development of new methods for the selective introduction of fluorine-containing groups into organic molecules (Tomashenko & Grushin, 2011).
Future Directions
Benzofuran compounds, including 7-Fluoro-3-(trifluoromethyl)benzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing new synthesis methods, exploring further biological activities, and optimizing their properties for potential applications .
Mechanism of Action
Target of Action
7-Fluoro-3-(trifluoromethyl)benzofuran is a derivative of the benzofuran class of compounds . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives have been shown to have various biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Properties
IUPAC Name |
7-fluoro-3-(trifluoromethyl)-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4O/c10-7-3-1-2-5-6(9(11,12)13)4-14-8(5)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIIKIJCPPDDSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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